4-Tert-butoxy-3-cyclopropoxypicolinamide
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Overview
Description
4-Tert-butoxy-3-cyclopropoxypicolinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound contains a tert-butoxy group, a cyclopropoxy group, and a picolinamide moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxypicolinamide typically involves the reaction of 4-tert-butoxypyridine with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxypicolinamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylpyridine: A related compound with similar structural features but different functional groups.
3-Cyclopropoxypyridine: Another related compound with a cyclopropoxy group attached to a pyridine ring.
Picolinamide: The parent compound with a simpler structure lacking the tert-butoxy and cyclopropoxy groups.
Uniqueness
4-Tert-butoxy-3-cyclopropoxypicolinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-9-6-7-15-10(12(14)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
SEJDWIBYJMAUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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